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molecular formula C11H14O3 B8547968 2,7-Dimethoxychroman

2,7-Dimethoxychroman

Cat. No. B8547968
M. Wt: 194.23 g/mol
InChI Key: WWFPVVCDOCNFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841183B2

Procedure details

A 500-milliliter flask fitted with a dropping funnel was charged with 12.4 g of 3-methoxyphenol, 0.2 g of p-toluenesulfonic acid monohydrate and 100 ml of diethyl ether for dissolution, and the mixture was cooled with ice. To this solution was slowly added dropwise 14.3 g of acrolein dimethyl acetal under room temperature. After the dropwise addition, the solution was stirred for 3 hours while being cooled with ice. The reaction solution was alkalized with the addition of 5 ml of a 5% sodium hydroxide aqueous solution and 30 ml of water. Subsequently, 200 ml of diethyl ether was added thereto for extraction. Thus obtained organic layer was washed with 30 ml of water, the diethyl ether was removed by distillation in vacuo therefrom, and the resulting residue was purified by distillation to obtain 6.7 g of a colorless liquid (yield 32%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=C(O)[CH:6]=[CH:7][CH:8]=1.[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH:13]=[CH2:14].[OH-].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)C.O>[CH3:10][O:11][CH:12]1[CH2:13][CH2:14][C:6]2[C:16](=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[O:15]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
COC(C=C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-milliliter flask fitted with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled with ice
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
EXTRACTION
Type
EXTRACTION
Details
for extraction
WASH
Type
WASH
Details
Thus obtained organic layer was washed with 30 ml of water
CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was purified by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1OC2=CC(=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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